1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

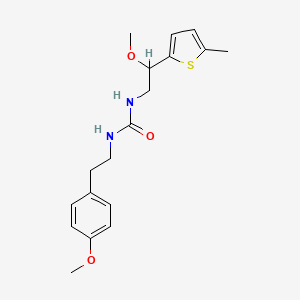

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea derivative characterized by two distinct substituents: a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group and a 4-methoxyphenethyl moiety. The compound’s structure integrates a thiophene ring (substituted with a methyl group at the 5-position) and methoxy groups at both the ethyl and phenethyl chains.

Properties

IUPAC Name |

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-13-4-9-17(24-13)16(23-3)12-20-18(21)19-11-10-14-5-7-15(22-2)8-6-14/h4-9,16H,10-12H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHAFOFBPLRTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 320.41 g/mol

The compound features a urea functional group, which is known for its biological relevance, particularly in pharmacology. The presence of methoxy and thiophene groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

These results suggest that modifications in the urea structure can enhance potency against cancer cells, with specific substitutions leading to improved efficacy compared to established drugs like Sorafenib .

The proposed mechanisms through which such compounds exert their anticancer effects include:

- Induction of Apoptosis : Many urea derivatives induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to block the cell cycle at the sub-G1 phase, preventing proliferation.

- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Antimicrobial Activity

Other studies have explored the antimicrobial properties of similar thiophene-containing compounds. For example, derivatives have shown activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM in vitro, although they lacked efficacy in vivo due to rapid metabolism . This highlights the importance of structural modifications for enhancing bioavailability and stability.

Case Studies

- Anticancer Efficacy in vitro : A series of urea derivatives were synthesized and tested against various human cancer cell lines (MCF-7, HepG2, A549). The most promising candidates significantly inhibited cell proliferation and induced apoptosis .

- Structure-Activity Relationship (SAR) : Analysis indicated that substituents on the phenyl rings and the urea moiety critically influence biological activity. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells .

- Metabolic Stability : Investigations into metabolic pathways revealed that certain derivatives undergo rapid oxidative cleavage, impacting their efficacy in vivo. This underscores the need for further optimization to improve pharmacokinetic profiles .

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : The pyrrole-carbonyl derivative (72% yield) demonstrates superior synthetic efficiency compared to methods for the target compound, which may require multi-step protocols due to its complex thiophene-ethyl and methoxyphenethyl groups .

Functional Group Impact : The hydroxy-phenylethyl substituent in 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea enhances hydrogen-bonding capacity compared to the methoxyethyl group in the target compound, which may influence solubility or receptor binding .

Pharmacological and Physicochemical Properties

- TRPC Channel Inhibitors : SKF-96365, a urea derivative with dual methoxyphenyl and imidazole groups, inhibits TRPC channels, suggesting that the target compound’s methoxyphenethyl group could similarly modulate ion channel activity .

- Enzyme-Targeting Ureas: Compounds like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea exhibit glucokinase activation, highlighting the role of aryl-urea frameworks in enzyme modulation. The target compound’s thiophene moiety may confer distinct electronic effects for analogous applications .

- Solubility and Bioavailability : The absence of polar groups (e.g., hydroxyl or nitro) in the target compound, compared to derivatives like the nitro-oxirane urea or hydroxy-phenylethyl urea , suggests lower solubility but improved membrane permeability.

Crystallographic and Spectroscopic Validation

While the target compound lacks crystallographic data in the provided evidence, analogous ureas (e.g., 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea) have been structurally validated via X-ray diffraction, confirming the planar urea core and substituent conformations . Spectroscopic techniques (e.g., $^{1}\text{H}$-NMR, HRMS) used for related compounds are applicable for characterizing the target molecule’s purity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.